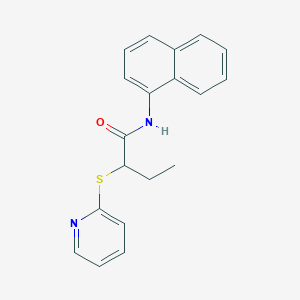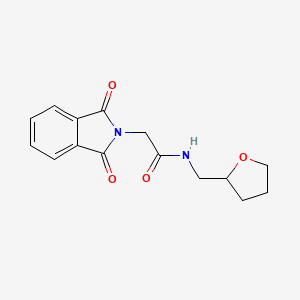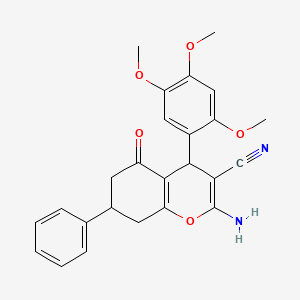![molecular formula C16H25NO B5235844 1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,5-dimethylphenoxy)propyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPP and belongs to the class of piperidine derivatives. DMPP has been extensively studied for its ability to modulate the activity of various receptors in the central nervous system.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the central nervous system, including the nicotinic acetylcholine receptor (nAChR) and the dopamine receptor. DMPP has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
DMPP acts as an agonist at the nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the nAChR by DMPP leads to an influx of cations, which results in depolarization of the postsynaptic membrane and the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. DMPP also acts as a partial agonist at the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as movement, mood, and motivation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the central nervous system. DMPP has also been shown to enhance cognitive function, improve memory, and increase locomotor activity in animal models. Additionally, DMPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for the nAChR and has been extensively studied for its effects on various physiological processes. DMPP is also relatively easy to synthesize and purify, making it a cost-effective option for use in laboratory experiments. However, there are some limitations to the use of DMPP in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, DMPP may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent agonists for the nAChR. This could lead to the development of more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of DMPP on other physiological processes such as inflammation and immune function. Finally, the development of novel drug delivery systems for DMPP could improve its efficacy and reduce potential side effects.
Synthesemethoden
DMPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DMPP.
Eigenschaften
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-9-17-7-4-3-5-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYDGQRPYBYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Dimethylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]methyl}phosphonate](/img/structure/B5235779.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)